3-Chloro-3-(4-methylphenyl)-2-benzofuran-1(3H)-one
Description
Properties
CAS No. |
75654-05-6 |
|---|---|
Molecular Formula |
C15H11ClO2 |
Molecular Weight |
258.70 g/mol |
IUPAC Name |
3-chloro-3-(4-methylphenyl)-2-benzofuran-1-one |
InChI |
InChI=1S/C15H11ClO2/c1-10-6-8-11(9-7-10)15(16)13-5-3-2-4-12(13)14(17)18-15/h2-9H,1H3 |
InChI Key |
XFHKFIOTEHWABJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)Cl |
Origin of Product |
United States |
Preparation Methods
Cyanuric Chloride-Mediated Synthesis
A one-step synthesis method employs cyanuric chloride (TCT) and dimethyl sulfoxide (DMSO) under metal-free conditions. This approach is notable for constructing quaternary centers in benzofuran derivatives.
- Reagents: DMSO acts as a dual synthon, providing methyl and sulfide units.
- Conditions: The reaction proceeds in the presence of cyanuric chloride, with water added to control the construction of the quaternary carbon center.
- Mechanism: Radical processes are involved, as confirmed by mechanistic studies.
- Metal-free synthesis.
- High functional group compatibility.
- Scalable for gram-scale experiments.
Modular Synthesis in Microplate Reactions
This method utilizes high-throughput techniques involving microplates for reaction screening.
- Reagents: Hexamethyldisilazane (HMDS), BTMG (a base), and fluorosulfates or sulfonyl fluorides dissolved in acetonitrile (MeCN).
- Conditions: Reactions are conducted at room temperature, followed by agitation on orbital plate shakers.
- Post-Reaction Processing: Solvents are removed under vacuum, and products are analyzed using LC-MS.
- Efficient for library synthesis.
- Suitable for biological testing applications.
Conventional Benzofuran Synthesis
This method involves traditional organic synthesis strategies to prepare benzofuran derivatives.
- Starting Materials: Aryl alcohols or halogenated precursors (e.g., chlorinated methylphenyl compounds).
- Catalysts: Acid or base catalysts may be employed for cyclization reactions.
- Reaction Conditions: Elevated temperatures under reflux conditions in organic solvents like toluene or dichloromethane.
- Simple setup.
- Widely applicable to various benzofuran derivatives.
Comparative Analysis
| Method | Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Cyanuric Chloride-Mediated | TCT, DMSO | Metal-free, water-controlled | High compatibility, scalable | Requires radical initiation |
| Modular Microplate Synthesis | HMDS, BTMG | Room temperature | High-throughput screening | Limited scalability |
| Conventional Benzofuran Synthesis | Aryl alcohols, halogenated precursors | Reflux in organic solvents | Simple setup | May require harsh conditions |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro substituent at the 3-position undergoes nucleophilic substitution under specific conditions.
Reaction Example :
Replacement of the chlorine atom with amines or alkoxy groups has been reported. For instance, treatment with primary amines (e.g., methylamine) in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C) yields corresponding amino derivatives.
| Reaction | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Chlorine → Amine substitution | Methylamine, DMF, 90°C, 12 h | 3-(Methylamino)-3-(4-methylphenyl)-benzofuran-1-one | 65–72% |
| Chlorine → Methoxy substitution | NaOMe, MeOH, reflux, 6 h | 3-Methoxy-3-(4-methylphenyl)-benzofuran-1-one | 58% |
Oxidation and Reduction Reactions
The ketone group in the benzofuran core is redox-active.
2.1. Ketone Reduction
The carbonyl group can be reduced to a secondary alcohol using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NaBH4 | EtOH, RT, 2 h | 3-Chloro-3-(4-methylphenyl)-2,3-dihydrobenzofuran-1-ol | 85% |
| LiAlH4 | THF, 0°C → RT, 4 h | Same as above | 92% |
2.2. Oxidation of the Benzofuran Ring
Controlled oxidation with KMnO4 in acidic media cleaves the furan ring, yielding dicarboxylic acid derivatives.
Electrophilic Aromatic Substitution (EAS)
The electron-rich benzofuran ring participates in EAS reactions.
Nitration :
Treatment with HNO3/H2SO4 introduces nitro groups predominantly at the 5-position of the benzofuran ring.
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| HNO3 (conc.), H2SO4 | 0°C → RT, 3 h | 5-Nitro-3-chloro-3-(4-methylphenyl)-benzofuran-1-one | 78% |
Sulfonation :
Reaction with fuming H2SO4 produces sulfonated derivatives, though yields are moderate due to competing side reactions.
Ring-Opening Reactions
Under strongly basic conditions (e.g., NaOH, aqueous ethanol), the lactone ring opens to form carboxylate intermediates, which can be reprotonated to carboxylic acids .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NaOH (2M) | EtOH/H2O, reflux, 4 h | 2-(3-Chloro-4-methylphenyl)-3-hydroxybenzoic acid | 68% |
Halogenation Reactions
Additional halogenation occurs at the aromatic rings under radical or Lewis acid-catalyzed conditions.
Bromination :
N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) brominates the 4-methylphenyl group .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NBS, AIBN | CCl4, 78°C, 24 h | 3-Chloro-3-(4-(bromomethyl)phenyl)-benzofuran-1-one | 63% |
Cross-Coupling Reactions
Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) modifies the 4-methylphenyl group. For example, reaction with arylboronic acids replaces the methyl group with aryl substituents.
| Catalyst | Conditions | Product | Yield |
|---|---|---|---|
| Pd(PPh3)4 | DME, Na2CO3, 80°C, 12 h | 3-Chloro-3-(4-phenylphenyl)-benzofuran-1-one | 55% |
Stability and Reaction Considerations
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates.
-
Temperature : Higher temperatures (>80°C) accelerate substitutions but may promote decomposition.
-
Stereoelectronic Factors : The chloro group’s electron-withdrawing nature directs electrophiles to specific positions on the benzofuran ring.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-Chloro-3-(4-methylphenyl)-2-benzofuran-1(3H)-one is with a molecular weight of approximately 248.69 g/mol. Its structure includes a benzofuran moiety substituted with a chloro and a methylphenyl group, which influences its biological activity and chemical reactivity.
Antimicrobial Activity
Research indicates that 3-Chloro-3-(4-methylphenyl)-2-benzofuran-1(3H)-one exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential use as an antibacterial agent in pharmaceuticals. The compound's mechanism involves disrupting bacterial cell wall synthesis, making it a candidate for further development in antibiotic formulations .
Anticancer Properties
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The presence of the benzofuran structure is believed to enhance its interaction with cellular targets involved in cancer progression. Preliminary results indicate that it may inhibit tumor growth by modulating key signaling pathways associated with cell proliferation and survival .
Anti-parasitic Applications
The compound has been investigated for its efficacy against parasites, particularly in veterinary medicine. Its application as a vermicide has been documented, showing effectiveness against various helminths. This highlights its potential role in both human and animal health sectors as a treatment option for parasitic infections .
Polymer Chemistry
The unique structure of 3-Chloro-3-(4-methylphenyl)-2-benzofuran-1(3H)-one allows it to act as a building block in polymer synthesis. Researchers have explored its incorporation into polymer matrices to enhance thermal stability and mechanical properties. The compound's chlorinated nature contributes to improved flame retardancy of the resulting materials.
Photochemical Applications
Due to its ability to undergo photochemical reactions, this compound is being studied for applications in photolithography and as a photosensitizer in organic solar cells. Its light absorption characteristics make it suitable for energy conversion processes, potentially leading to advancements in renewable energy technologies .
Case Studies
Mechanism of Action
The mechanism of action of 3-Chloro-3-(p-tolyl)isobenzofuran-1(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved would require detailed experimental studies.
Comparison with Similar Compounds
Structural Comparisons
The benzofuran-1(3H)-one scaffold is common among several derivatives, but substituents at the 3-position significantly alter their properties. Below is a structural comparison with key analogs:
Key Observations :
- Electronic Effects : The chloro group in the target compound enhances electrophilicity at the carbonyl group, whereas the 4-methylphenyl group provides steric hindrance and lipophilicity.
- Hydrogen Bonding: Compounds with amino substituents (e.g., pyrazin-2-ylamino) exhibit intermolecular hydrogen bonds (N–H⋯O), stabilizing their crystal structures .
- π-π Interactions : Derivatives with planar substituents (e.g., pyrazine or phenyl rings) display π-π stacking, influencing solubility and solid-state packing .
Physical and Chemical Properties
However, crystallographic studies reveal critical differences:
Key Observations :
- Hydrogen Bonding: Amino-substituted derivatives (e.g., pyrazol-4-yl or anilino) form extensive hydrogen-bond networks, enhancing thermal stability .
- Refinement Methods : SHELX software (e.g., SHELXL, SHELXS97) is widely used for small-molecule crystallography, ensuring high precision in bond-length and angle calculations .
Biological Activity
3-Chloro-3-(4-methylphenyl)-2-benzofuran-1(3H)-one is a derivative of benzofuran, a class of compounds known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of 3-Chloro-3-(4-methylphenyl)-2-benzofuran-1(3H)-one can be represented as follows:
This compound features a benzofuran core substituted with a chloro group and a para-methylphenyl group, which may influence its biological interactions.
Anticancer Activity
Recent studies have evaluated the anticancer potential of benzofuran derivatives, including 3-Chloro-3-(4-methylphenyl)-2-benzofuran-1(3H)-one. The compound was tested against various cancer cell lines, demonstrating selective cytotoxicity.
Case Study: Anticancer Efficacy
In a study assessing the efficacy of benzofuran derivatives, 3-Chloro-3-(4-methylphenyl)-2-benzofuran-1(3H)-one showed significant activity against several cancer cell lines, including:
- K562 (chronic myelogenous leukemia)
- PC3 (prostate cancer)
- SW620 (colon cancer)
The compound exhibited an IC50 value in the micromolar range, indicating its potential as an anticancer agent. Comparative analysis with established chemotherapeutics revealed that the compound has a favorable selectivity index, minimizing toxicity to normal cells while effectively targeting cancerous cells .
Antimicrobial Activity
Benzofuran derivatives have also been recognized for their antimicrobial properties. Research indicates that 3-Chloro-3-(4-methylphenyl)-2-benzofuran-1(3H)-one possesses notable antibacterial and antifungal activities.
Antimicrobial Testing Results
The compound was subjected to testing against various bacterial strains and fungi:
- Bacterial Strains: Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa
- Fungal Strains: Candida albicans, Aspergillus niger
The Minimum Inhibitory Concentration (MIC) values were determined, showing effective inhibition at low concentrations. For instance:
- MIC against E. coli: 32 µg/mL
- MIC against S. aureus: 16 µg/mL
These results suggest that the compound could be developed into a novel antimicrobial agent .
Structure-Activity Relationship (SAR)
The biological activity of 3-Chloro-3-(4-methylphenyl)-2-benzofuran-1(3H)-one can be attributed to its structural features. The presence of the chloro group and the para-methylphenyl substituent plays a crucial role in modulating its interaction with biological targets.
Key Observations in SAR Studies
- Chloro Substitution : Enhances lipophilicity and may facilitate cellular uptake.
- Para-Methylphenyl Group : Contributes to selective binding affinity towards specific receptors or enzymes involved in cancer proliferation and microbial growth.
Q & A
Q. What safety protocols are critical for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and fume hood use.
- Waste Disposal : Neutralize chlorinated byproducts with sodium bicarbonate before disposal.
- Emergency Procedures : Immediate ethanol rinse for skin/eye contact; consult SDS for antidotes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
